molecular formula C8H12Cl2N4 B2733298 {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride CAS No. 1461705-36-1

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B2733298
CAS No.: 1461705-36-1
M. Wt: 235.11
InChI Key: RCRBCFGJSHJAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is a chemical compound with the molecular formula C8H11N4Cl2 It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents for this step include ammonium acetate and acetic acid under reflux conditions.

    Methylation: The imidazo[4,5-b]pyridine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated product undergoes a nucleophilic substitution reaction with an amine source, such as methanamine, to introduce the methanamine group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Various nucleophiles (e.g., halides, amines), solvents like dimethylformamide (DMF), and bases such as sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Substituted imidazo[4,5-b]pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring compounds makes it a candidate for investigating biological pathways and interactions. It is often used in studies related to enzyme inhibition, receptor binding, and cellular signaling.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Further research is ongoing to evaluate its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target of interest. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    {3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride: A structural isomer with similar biological activities but different chemical properties.

    {3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride: An analog with an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.

    {3-(1H-benzo[d]imidazol-2-yl)}methanamine dihydrochloride: A related compound with a benzimidazole core, exhibiting different pharmacological properties.

Uniqueness

{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride stands out due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c1-12-7(5-9)11-6-3-2-4-10-8(6)12;;/h2-4H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRBCFGJSHJAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.